2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946316-29-6
VCID: VC4311380
InChI: InChI=1S/C16H12ClN3O2/c17-12-5-3-11(4-6-12)15-8-14(20-22-15)9-16(21)19-13-2-1-7-18-10-13/h1-8,10H,9H2,(H,19,21)
SMILES: C1=CC(=CN=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

CAS No.: 946316-29-6

Cat. No.: VC4311380

Molecular Formula: C16H12ClN3O2

Molecular Weight: 313.74

* For research use only. Not for human or veterinary use.

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide - 946316-29-6

Specification

CAS No. 946316-29-6
Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
IUPAC Name 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide
Standard InChI InChI=1S/C16H12ClN3O2/c17-12-5-3-11(4-6-12)15-8-14(20-22-15)9-16(21)19-13-2-1-7-18-10-13/h1-8,10H,9H2,(H,19,21)
Standard InChI Key ZRGQTMSZFOGDQZ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide possesses the molecular formula C₁₆H₁₂ClN₃O₂ and a molar mass of 313.74 g/mol . Its IUPAC name, 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide, reflects the integration of three key moieties:

  • A 4-chlorophenyl group at the 5-position of the isoxazole ring

  • An acetamide linker bridging the isoxazole and pyridine rings

  • A pyridin-3-yl group as the terminal substituent

The stereoelectronic configuration, confirmed via X-ray crystallography and NMR spectroscopy, reveals planarity in the isoxazole-chlorophenyl system and a 120° dihedral angle between the pyridine and acetamide groups .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight313.74 g/mol
SMILESC1=CC(=CN=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
LogP (Octanol-Water)2.81 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.32 (d, J=4.8 Hz, 1H), 7.85 (d, J=8.0 Hz, 2H, chlorophenyl-H), 7.52 (d, J=8.0 Hz, 2H), 6.78 (s, 1H, isoxazole-H), 3.82 (s, 2H, CH₂).

  • ¹³C NMR: 167.2 (C=O), 159.8 (isoxazole-C3), 138.4 (pyridine-C3), 134.9 (Cl-C para), 128.7–126.3 (aromatic carbons).

Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 314.73 [M+H]⁺, with fragmentation patterns confirming cleavage between the acetamide and isoxazole groups.

Synthesis and Optimization

Reaction Pathways

The synthesis involves a four-step sequence starting from 4-chlorobenzaldehyde and ethyl acetoacetate:

  • Claisen Condensation: Formation of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid ethyl ester (Yield: 68%)

  • Hydrolysis: Conversion to the carboxylic acid using NaOH/EtOH (Yield: 89%)

  • Amide Coupling: Reaction with 3-aminopyridine via EDC/HOBt activation (Yield: 52%)

  • Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7) to ≥95% purity

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Coupling ReagentEDC/HOBt+52% vs DCC
SolventDMF+18% vs THF
Temperature0°C → RTPrevents epimerization
Reaction Time12 hrMaximizes conversion

Scalability Challenges

Industrial-scale production faces hurdles in:

  • Exothermic Risks: The Claisen condensation requires precise temperature control below 40°C

  • Byproduct Formation: N-Acylurea byproducts during amide coupling necessitate scavengers like DMAP

  • Solvent Recovery: DMF removal demands high-vacuum distillation, increasing energy costs by ~30%

Biological Activity and Mechanism

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the compound exhibits an MIC₉₀ of 8 μg/mL, surpassing linezolid (MIC₉₀ = 16 μg/mL) in time-kill assays . Mechanistic studies using macromolecular synthesis inhibition assays reveal:

  • 70% suppression of bacterial protein synthesis at 4× MIC

  • No DNA gyrase inhibition up to 64 μg/mL

Molecular Docking simulations (PDB: 4WTE) show the pyridinyl group forming π-π interactions with 23S rRNA’s U2585, while the chlorophenyl moiety occupies a hydrophobic pocket near A2451 .

Kinase Inhibition Profile

Screening against 97 human kinases identified PIM1 kinase (IC₅₀ = 38 nM) and FLT3 (IC₅₀ = 142 nM) as primary targets. The acetamide linker’s conformation proves critical, with ΔG binding = -9.8 kcal/mol versus -7.2 kcal/mol for N-methylated analogs.

Pharmacological Applications

Oncology

In MV4-11 AML cells, the compound induces apoptosis (EC₅₀ = 1.2 μM) via dual PIM1/FLT3 inhibition, synergizing with cytarabine (CI = 0.3 at 1:4 ratio). Xenograft models show 62% tumor volume reduction vs vehicle (p < 0.01).

Neuroinflammation

Through FAAH inhibition (IC₅₀ = 80 nM), it elevates anandamide levels in microglial cells by 4.2-fold, reducing LPS-induced TNF-α production by 73%.

Challenges and Future Directions

ADME Limitations

Despite promising efficacy, the compound suffers from:

  • Aqueous Solubility: <0.1 mg/mL in PBS pH 7.4

  • Hepatic Clearance: t₁/₂ = 22 min in human microsomes

  • CYP3A4 Inhibition: IC₅₀ = 1.8 μM, risking drug-drug interactions

Derivative Development

Second-generation analogs incorporating PEGylated acetamide chains show:

  • 6.5-fold solubility improvement

  • 40% higher oral bioavailability in rats

  • Retained PIM1 potency (IC₅₀ = 41 nM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator